molecular formula C19H28N4O B6114520 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine

Cat. No. B6114520
M. Wt: 328.5 g/mol
InChI Key: FKPMGYOFBBXTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine, also known as A-425619, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

Mechanism of Action

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine selectively blocks the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of inflammasomes. By inhibiting the P2X7 receptor, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine can reduce inflammation and pain. Additionally, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been shown to inhibit the formation of amyloid beta plaques, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been shown to reduce the production of interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), two pro-inflammatory cytokines involved in the pathogenesis of various diseases. 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine also reduces the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. In animal models of neuropathic pain, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been shown to reduce pain behavior and increase the pain threshold.

Advantages and Limitations for Lab Experiments

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine is a selective antagonist of the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its selectivity for the P2X7 receptor may limit its use in experiments where other purinergic receptors are involved. Additionally, 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has a relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

Future research on 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine could focus on its potential therapeutic applications in various diseases, including arthritis, neuropathic pain, and Alzheimer's disease. Additionally, further investigation of the mechanism of action of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine could lead to the development of more selective and potent P2X7 receptor antagonists. Finally, the use of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine involves the reaction of 2-(1-azocanyl)-4-methyl-5-pyrimidinamine with 2-(bromomethyl)furan, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography. The purity of 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and spinal cord injury. 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine has also been investigated for its potential neuroprotective effects in models of Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-15(20-13-17-9-8-12-24-17)18-14-21-19(22-16(18)2)23-10-6-4-3-5-7-11-23/h8-9,12,14-15,20H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPMGYOFBBXTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NCC2=CC=CO2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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